trans-4-Methylpiperidin-3-ol hydrochloride
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Overview
Description
trans-4-Methylpiperidin-3-ol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylpiperidin-3-ol hydrochloride typically involves multiple steps. One common method starts with 4-hydroxymethyl pyridine as the starting material. The process includes benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . The total yield of this synthesis can reach up to 55.7%.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: trans-4-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Methylpiperidin-3-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules .
Biology: In biology, this compound is studied for its potential effects on biological systems. It may interact with specific receptors or enzymes, leading to various biological responses.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system .
Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of trans-4-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
- trans-3-Methylpiperidin-4-ol hydrochloride
- (3S,5R)-5-Methylpiperidin-3-ol hydrochloride
Comparison: Compared to similar compounds, trans-4-Methylpiperidin-3-ol hydrochloride has unique structural features that may confer distinct chemical and biological properties. For example, the position of the methyl and hydroxyl groups can influence the compound’s reactivity and interactions with other molecules .
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of new molecules and the development of innovative applications.
Properties
IUPAC Name |
(3R,4S)-4-methylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCNC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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